1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]ethanone
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Overview
Description
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]ethanone is a compound that features a pyrrolidine ring substituted with a 5-methylthiophene groupThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its pharmacological potential .
Preparation Methods
The synthesis of 1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene and pyrrolidine.
Reaction Conditions: The thiophene derivative undergoes a Friedel-Crafts acylation reaction with ethanoyl chloride to introduce the ethanone group.
Cyclization: The intermediate product is then subjected to cyclization with pyrrolidine under basic conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Pathways Involved: The binding of the compound to its targets can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]ethanone can be compared with other similar compounds:
Similar Compounds: Compounds like 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid and 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine share structural similarities.
Uniqueness: The presence of the 5-methylthiophene group and the specific substitution pattern on the pyrrolidine ring make this compound unique.
Properties
IUPAC Name |
1-[2-(5-methylthiophen-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-5-6-11(14-8)10-4-3-7-12(10)9(2)13/h5-6,10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDBGAJHQXDRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCN2C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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